molecular formula C13H12N4OS B4505327 2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine

2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine

Cat. No.: B4505327
M. Wt: 272.33 g/mol
InChI Key: CQHMRMFMUGPONR-UHFFFAOYSA-N
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Description

2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07318219 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies focus on the synthesis of novel compounds with pyrazine, oxadiazole, and thiophene units for their potential anticancer properties. For example, novel pyrazolo[3,4-b]pyridine derivatives were synthesized and showed promising activity against human cancer cell lines, with 1,2,4 triazole derivatives being particularly noteworthy for their anticancer effects (Nagender et al., 2016).

Antimicrobial Activity

Compounds containing oxadiazole and pyrazine moieties have been synthesized and evaluated for their antimicrobial activity. For instance, a study synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which were tested against common pathogenic bacteria, demonstrating significant antibacterial properties (Asif et al., 2021).

Sensory Applications

Research has also explored the sensory properties of compounds containing oxadiazole and pyrazine structures. One study synthesized 5-(9-ethyl-9H-carbazol-3-yl)-substituted 6-(het)aryl[1,2,5]oxadiazolo[3,4-b]pyrazines, which were studied for their sensitivity to nitroaromatic compounds, indicating potential applications in detecting nitro-explosive substances (Verbitskiy et al., 2018).

Photovoltaic Devices

The synthesis of thieno[3,4-b]pyrazine-based donor−acceptor copolymers for application in photovoltaic devices has been investigated, highlighting the role of these compounds in improving the efficiency and performance of solar cells (Zhou et al., 2010).

Anti-Tubercular Activity

A study focused on the synthesis, spectroscopic analysis, and evaluation of condensed oxadiazole and pyrazine derivatives for their anti-tubercular activity, offering insights into the development of new therapeutic agents against tuberculosis (El-Azab et al., 2018).

Properties

IUPAC Name

5-(2-pyrazin-2-ylethyl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-11(19-7-1)8-12-16-13(18-17-12)4-3-10-9-14-5-6-15-10/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHMRMFMUGPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NOC(=N2)CCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine
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2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine
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2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine
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2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine
Reactant of Route 5
2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine
Reactant of Route 6
2-{2-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.